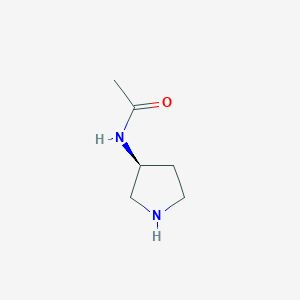

(3S)-(-)-3-Acetamidopyrrolidine

Descripción general

Descripción

(3S)-(-)-3-Acetamidopyrrolidine is a chiral compound with the molecular formula C6H12N2O. It is a derivative of pyrrolidine, featuring an acetamido group at the third position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-(-)-3-Acetamidopyrrolidine typically involves the reaction of (S)-(-)-3-pyrrolidinol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process involves:

- Dissolving (S)-(-)-3-pyrrolidinol in a suitable solvent such as dichloromethane.

- Adding acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.

- Stirring the reaction mixture for several hours at room temperature.

- Purifying the product through recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters precisely. The process may also include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-(-)-3-Acetamidopyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Introduction to (3S)-(-)-3-Acetamidopyrrolidine

This compound is a chiral compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural properties allow it to interact with biological systems in specific ways, making it a valuable compound for drug development and other applications.

Medicinal Chemistry

This compound has been investigated for its potential as a building block in the synthesis of bioactive molecules. Its chiral nature enables the creation of enantiomerically pure compounds, which are essential in pharmaceutical development. Studies have shown that derivatives of this compound exhibit significant biological activity, including:

- Antiviral Activity : Research indicates that certain derivatives can inhibit viral replication, suggesting potential applications in antiviral drug design.

- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing various complex molecules. Its utility in asymmetric synthesis is notable, allowing chemists to produce compounds with high optical purity. This is particularly relevant in:

- Catalytic Reactions : The compound can act as a ligand in catalytic processes, enhancing reaction selectivity and efficiency.

- Stereochemical Studies : Its chiral properties make it a model compound for studying stereochemistry and reaction mechanisms.

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal explored the antiviral properties of modified this compound derivatives. The research demonstrated that specific modifications enhanced the compound's efficacy against influenza viruses, highlighting its potential as a lead compound for antiviral drug development.

Case Study 2: Neurological Drug Development

Another significant study focused on the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. Results indicated that these compounds could mitigate neuronal damage, suggesting their potential use in treating conditions like Alzheimer's disease.

Toxicological Studies

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments have revealed:

- Skin and Eye Irritation : The compound has been classified as causing severe skin burns and eye damage under certain conditions, necessitating careful handling and safety precautions during research and application .

Summary of Findings

Mecanismo De Acción

The mechanism of action of (3S)-(-)-3-Acetamidopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(3R)-(+)-3-Acetamidopyrrolidine: The enantiomer of (3S)-(-)-3-Acetamidopyrrolidine, differing in the spatial arrangement of atoms.

N-Acetylpyrrolidine: Lacks the chiral center and has different biological properties.

Pyrrolidine: The parent compound without the acetamido group.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific biological activities and makes it valuable in asymmetric synthesis. Its ability to interact with biological targets in a stereospecific manner distinguishes it from its achiral counterparts.

Actividad Biológica

(3S)-(-)-3-Acetamidopyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle known for its diverse biological activities. Pyrrolidine and its derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound features an acetamido group attached to the pyrrolidine ring. The stereochemistry at the 3-position plays a crucial role in determining its biological activity. The compound's ability to engage with various biological targets is influenced by its spatial configuration and the electronic effects of substituents.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 114.15 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in water |

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, in cancer treatment. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation and induction of apoptosis. A review noted that the incorporation of specific substituents on the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7) and others .

Antimicrobial and Antiviral Properties

Pyrrolidine derivatives are also recognized for their antimicrobial and antiviral activities. The structural features of this compound may contribute to its effectiveness against pathogens. Research indicates that certain pyrrolidine compounds exhibit broad-spectrum antimicrobial effects, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuropharmacological Effects

The neuropharmacological potential of pyrrolidine derivatives has been explored, particularly concerning their role as cholinesterase inhibitors. This activity is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, these compounds may enhance cholinergic neurotransmission, offering therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following factors are critical:

- Substituent Effects : Variations in the acetamido group can alter binding affinity and selectivity toward biological targets.

- Stereochemistry : The specific 3S configuration influences interactions with receptors or enzymes.

- Ring Conformation : The flexibility of the pyrrolidine ring allows for diverse conformations that can be tailored for enhanced efficacy against specific targets .

Table 2: Summary of Biological Activities Related to Pyrrolidine Derivatives

| Activity Type | Examples | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 proliferation | , |

| Antimicrobial | Broad-spectrum activity | , |

| Cholinesterase Inhibition | Potential Alzheimer's treatment | , |

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives:

- Anticancer Studies : Research has shown that compounds featuring a pyrrolidine scaffold can induce apoptosis in cancer cells via various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .

- Antimicrobial Efficacy : A study demonstrated that certain pyrrolidine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

- Neuropharmacological Investigations : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase, which could lead to advancements in treatments for neurodegenerative diseases .

Propiedades

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCCJUCOIKLZNM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427370 | |

| Record name | (3S)-(-)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114636-31-6 | |

| Record name | N-(3S)-3-Pyrrolidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114636-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-(-)-3-Acetamidopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-3-Acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.